molecular formula C16H15N3O3 B8460964 4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline CAS No. 286371-71-9

4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline

Cat. No. B8460964
CAS RN: 286371-71-9
M. Wt: 297.31 g/mol
InChI Key: ZLVVYBNEDMWIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxyquinazolin-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

286371-71-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3

InChI Key

ZLVVYBNEDMWIRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(6,7-Dimethoxy-quinazolin-4-yloxy)-phenylamine 4-Chloro-6,7-dimethoxy-quinazoline (0.500 g, 2.22 mmol), 4-aminophenol (0.291 g, 2.67 mmol), 2-butanone (4.01 mL, 44.5 mmol), 2N sodium hydroxide solution (1.00 mL, 0.213 mmol), and tetra-N-butylammonium bromide (0.308 g, 0.957 mmol) were combined and heated to reflux (80° C.) for 15 min. The reaction was cooled to rt. DCM was added and washed with calcium carbonate solution and brine, then dried over sodium sulfate and concentrated to yield a crude product. The solid was triturated with diethyl ether and hexanes to yield 4-(6,7-dimethoxyquinazolin-4-yloxy)-phenylamine (0.52 g, 78%). LCMS m/z=298 (M+1).
Name
4-(6,7-Dimethoxy-quinazolin-4-yloxy)-phenylamine 4-Chloro-6,7-dimethoxy-quinazoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.291 g
Type
reactant
Reaction Step Two
Quantity
4.01 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.308 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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